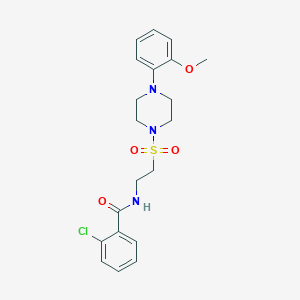

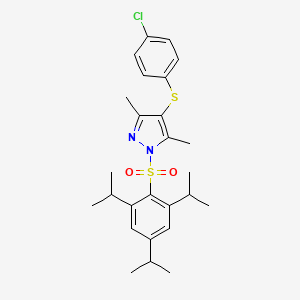

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Pharmacological Properties A series of benzamide derivatives, including structures similar to 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, were synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly those with benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have been found to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial Activities New derivatives, including those structurally related to the mentioned compound, were synthesized and showed good or moderate antimicrobial activities against various test microorganisms. This indicates the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents Novel derivatives derived from visnagenone and khellinone, similar in complexity to the mentioned benzamide compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds from this research demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their utility as potential therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

Serotonin Receptor Agonists Another study focused on the synthesis and evaluation of benzamide derivatives as serotonin 4 (5-HT4) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, demonstrating their potential as orally active agents for improving gastrointestinal motility (Sonda et al., 2003).

Enantioselective Lewis Basic Catalysts The compound and its related structures have been explored as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research underscores the importance of the chemical's scaffold in developing new catalytic processes that are highly selective and efficient (Wang et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine d4 receptors . The D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor subfamily .

Mode of Action

This could lead to changes in downstream signaling pathways .

Biochemical Pathways

Given its potential interaction with dopamine d4 receptors, it may influence dopaminergic signaling pathways .

Pharmacokinetics

Similar compounds have been studied for their in vivo activity .

Result of Action

Similar compounds have been found to induce apoptosis and inhibit cell growth .

properties

IUPAC Name |

2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWXXCPXWBZFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)

![6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2445636.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide](/img/structure/B2445646.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)

![3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2445653.png)

![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)

![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)